Physicochemical Differentiation from the 3-Trifluoromethyl Analog: Molecular Weight and Lipophilicity Considerations
The target compound (MW 365.9 g/mol) is structurally differentiated from the closely related 3-trifluoromethyl analog N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide (CAS 1206985-38-7; MW 399.4 g/mol) by a 33.5 g/mol reduction in molecular weight and the replacement of the strongly electron-withdrawing -CF3 group with a -Cl substituent . This substitution eliminates three fluorine atoms and reduces lipophilicity as estimated by the lower molecular weight and heteroatom composition, which may influence membrane permeability and metabolic stability profiles relative to the -CF3 comparator. No experimental logP or logD values have been published for either compound to date.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 365.9 |
| Comparator Or Baseline | N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide (CAS 1206985-38-7): 399.4 |
| Quantified Difference | -33.5 g/mol (8.4% lower MW) relative to the -CF3 analog |
| Conditions | Calculated from molecular formula |
Why This Matters
Lower molecular weight and reduced lipophilicity are generally associated with improved ligand efficiency metrics, making this compound a procurement-relevant alternative to the heavier -CF3 analog in fragment-based or lead-like screening libraries.
